molecular formula C22H23N3O4S B278478 N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

Cat. No. B278478
M. Wt: 425.5 g/mol
InChI Key: KNJBFPHPFTXTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide, also known as MPB, is a chemical compound that has been widely studied for its potential use in scientific research. MPB is a synthetic compound that belongs to the class of benzofuran derivatives, which are known for their various biological activities.

Mechanism of Action

The mechanism of action of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is not fully understood, but it is believed to act as an antioxidant and an anti-inflammatory agent. N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has been shown to inhibit the production of reactive oxygen species and to modulate the activity of various enzymes involved in oxidative stress. N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and to modulate the activity of various signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types and animal models. N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has been shown to improve cognitive function and to reduce anxiety in animal models.

Advantages and Limitations for Lab Experiments

N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has also been extensively studied for its biological activities, making it a useful tool in research. However, there are also limitations to the use of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide in lab experiments. It has been shown to have low solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is not fully understood, which can limit its use in certain research applications.

Future Directions

There are several future directions for the study of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide. One area of research is the development of novel formulations of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide that improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide and the elucidation of its mechanism of action. Additionally, the potential use of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases, is an area of active research.

Synthesis Methods

The synthesis of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide involves several steps, including the reaction of 3-methoxy-4-aminobenzoic acid with pentanoyl chloride to form 3-methoxy-4-(pentanoylamino)benzoic acid. This intermediate is then reacted with thiophosgene to form the desired product, N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide. The synthesis of N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has been optimized to yield high purity and high yield.

Scientific Research Applications

N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has been used as a tool in research to study the role of oxidative stress in disease development and to evaluate the efficacy of novel anti-cancer therapies.

properties

Product Name

N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H23N3O4S/c1-3-4-9-20(26)24-16-11-10-15(13-18(16)28-2)23-22(30)25-21(27)19-12-14-7-5-6-8-17(14)29-19/h5-8,10-13H,3-4,9H2,1-2H3,(H,24,26)(H2,23,25,27,30)

InChI Key

KNJBFPHPFTXTHA-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)OC

Origin of Product

United States

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